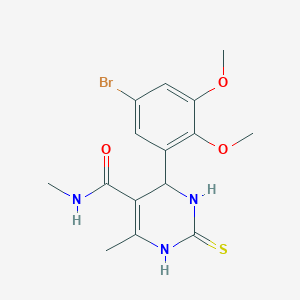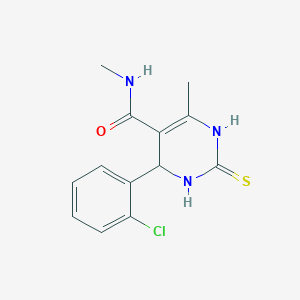![molecular formula C19H18N2O B297723 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile, also known as JWH-250, is a synthetic cannabinoid that was first developed by John W. Huffman in 1999. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. JWH-250 is often used in scientific research to study the effects of cannabinoids on the body.
Mecanismo De Acción
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile binds to these receptors, it activates a series of biochemical pathways that can affect a wide range of physiological processes, including pain sensation, appetite, and immune function.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile has been shown to have a number of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and immunomodulatory properties. It has also been shown to have anxiolytic (anti-anxiety) effects and to be involved in the regulation of appetite and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile in scientific research is that it is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the human body.
Direcciones Futuras
There are many potential future directions for research involving 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile. One area of interest is the potential therapeutic uses of cannabinoids in the treatment of various diseases, including cancer, chronic pain, and neurological disorders. Another area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on human health.
Métodos De Síntesis
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile involves several steps, including the reaction of 1-(4-methylphenyl)propan-2-amine with 3-bromopropylphenoxybenzene, followed by the addition of potassium carbonate and 2-cyanoindole. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile is commonly used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite, and immune function. 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile has also been used to study the effects of cannabinoids on cancer cells and to investigate the potential therapeutic uses of cannabinoids in the treatment of various diseases.
Propiedades
Nombre del producto |
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-[3-(4-methylphenoxy)propyl]indole-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O/c1-15-7-9-17(10-8-15)22-12-4-11-21-14-16(13-20)18-5-2-3-6-19(18)21/h2-3,5-10,14H,4,11-12H2,1H3 |
Clave InChI |
NUVYOQWJTJKHIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
SMILES canónico |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)


![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297653.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297663.png)